Regiochemical Differentiation: Meta-Phenoxy vs. Para-Phenoxy Linkage in Biarylalanine Hydroxamic Acids
3-[4-(Hydroxycarbamoyl)phenoxy]-L-phenylalanine (CAS 918157-29-6) bears a meta-phenoxy linkage at the 3-position of the phenylalanine aryl ring, distinguishing it from its immediate regioisomer O-[3-(hydroxycarbamoyl)phenyl]-L-tyrosine (CAS 918157-28-5), which features a para-phenoxy linkage at the 4-position (tyrosine scaffold). Both compounds share the identical molecular formula C₁₆H₁₆N₂O₅ and molecular weight (316.31 g/mol), yet differ fundamentally in the connectivity of the diaryl ether bridge . In the broader biarylalanine hydroxamic acid series, the meta-substitution pattern on the phenylalanine ring has been associated with accommodation within the HDAC6 catalytic channel, while para-substitution can alter the trajectory of the hydroxamic acid ZBG relative to the active-site zinc ion [1]. No published head-to-head IC₅₀ comparison between these two regioisomers is currently available in the peer-reviewed literature; this represents a gap in the quantitative evidence base.
| Evidence Dimension | Regiochemistry of biaryl ether linkage and predicted zinc-binding group geometry |
|---|---|
| Target Compound Data | Meta-phenoxy linkage at phenylalanine C3 position; InChIKey SZUMNJBJJUYNND-AWEZNQCLSA-N |
| Comparator Or Baseline | O-[3-(Hydroxycarbamoyl)phenyl]-L-tyrosine (CAS 918157-28-5): para-phenoxy linkage at tyrosine C4 position; InChIKey VKKYAMRCKOXCIU-AWEZNQCLSA-N |
| Quantified Difference | Regioisomeric (identical MW 316.31 g/mol; no published comparative IC₅₀ data available) |
| Conditions | Structural comparison based on IUPAC nomenclature and SMILES; no comparative biochemical assay data published |
Why This Matters
For procurement decisions in SAR campaigns, the regioisomeric identity must be verified analytically (e.g., by InChIKey or NMR), as the two isomers are chemically indistinguishable by mass spectrometry alone and are offered under nearly identical chemical names by vendors.
- [1] Schaefer S, Saunders L, Eliseeva E, et al. Phenylalanine-containing hydroxamic acids as selective inhibitors of class IIb histone deacetylases (HDACs). Bioorg Med Chem. 2008;16(4):2011-2033. doi:10.1016/j.bmc.2007.10.092. View Source
